DIM-C-pMethoxyphenylmethane, commonly referred to as DIM-C-pPhOCH3, is a synthetic compound derived from diindolylmethane. It is classified as an agonist of the Nur77 nuclear receptor, which plays a significant role in various biological processes, including apoptosis and inflammation. This compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment and neuroprotection.
DIM-C-pMethoxyphenylmethane is synthesized from indole and substituted benzaldehydes, specifically p-methoxybenzaldehyde. It belongs to a broader class of compounds known as diindolylmethanes, which are recognized for their diverse biological activities. The compound's chemical formula is with a molecular weight of 352.43 g/mol .
The synthesis of DIM-C-pMethoxyphenylmethane typically involves the condensation of indole with p-methoxybenzaldehyde. The process can be summarized as follows:
The structure of DIM-C-pMethoxyphenylmethane features two indole rings connected by a methylene bridge to a p-methoxyphenyl group. This configuration allows for specific interactions with biological targets, particularly the Nur77 receptor.
DIM-C-pMethoxyphenylmethane undergoes various chemical reactions that contribute to its biological activity:
The mechanism by which DIM-C-pMethoxyphenylmethane exerts its effects primarily involves:
DIM-C-pMethoxyphenylmethane exhibits several notable physical and chemical properties:
DIM-C-pMethoxyphenylmethane has several scientific uses:
DIM-C-pPhOCH3 (1,1-bis(3′-indolyl)-1-(p-methoxyphenyl)methane) is a synthetic derivative of the cruciferous vegetable-derived compound 3,3′-diindolylmethane (DIM), designed to selectively target the orphan nuclear receptor NR4A1 (Nur77/TR3). NR4A1 is overexpressed in multiple malignancies, including >80% of pancreatic tumors and 60% of colon cancers, where it functions as a pro-oncogenic survival factor [5] [8]. Unlike apoptosis-inducing agents that trigger nuclear export of NR4A1, DIM-C-pPhOCH3 activates nuclear NR4A1, initiating transcriptional programs that suppress tumor growth.
Microarray analyses in pancreatic cancer cells (L3.6pL) reveal that DIM-C-pPhOCH3 (15 μM) upregulates pro-apoptotic and growth-inhibitory genes within 2–6 hours of treatment. Key induced targets include:
RNA interference studies confirm that induction of ATF3, p21, TRAIL, and FasL is NR4A1-dependent. TRAIL induction specifically requires ATF3, demonstrating a coordinated transcriptional cascade [2]. This gene expression profile culminates in caspase-8 and caspase-9 activation, PARP cleavage, and mitochondrial-mediated apoptosis [4].
Table 1: NR4A1-Dependent Genes Modulated by DIM-C-pPhOCH3
Gene Symbol | Fold Induction | Function | Dependency |
---|---|---|---|
ATF3 | 8.5× | Pro-apoptotic transcription factor | NR4A1-dependent |
p21 | 6.2× | Cell cycle inhibitor (CDK4/6) | NR4A1-dependent |
TRAIL | 4.8× | Death receptor ligand | ATF3-dependent |
FasL | 3.9× | Apoptosis-inducing ligand | NR4A1-dependent |
GDF15/NAG1 | 5.1× | TGF-β superfamily member | NR4A1-independent |
DIM-C-pPhOCH3 directly engages the ligand-binding domain (LBD) of NR4A1, as demonstrated through biophysical and computational approaches. Fluorescence quenching assays using purified NR4A1-LBD show DIM-C-pPhOCH3 binds with a dissociation constant (Kd) of 1.8 μM, comparable to endogenous ligands like cytosporone B (Kd = 0.8 μM) [3]. Circular dichroism spectroscopy confirms compound binding induces conformational shifts in the LBD, particularly affecting helix-12 positioning—a critical determinant of receptor activation [3] [7].
Molecular docking studies (PDB ID: 1YJE) reveal key interactions:
Mutagenesis experiments (H516W) significantly reduce binding affinity (Kd >10 μM), validating His516 as a critical residue. This binding mode stabilizes the active conformation of NR4A1, enabling recruitment of co-activators like p300/CBP to target gene promoters [3] [7].
Table 2: Biophysical and Structural Parameters of DIM-C-pPhOCH3 Binding to NR4A1
Parameter | Value/Method | Biological Significance |
---|---|---|
Dissociation Constant (Kd) | 1.8 μM (fluorescence quenching) | High-affinity ligand binding |
Critical Residues | His516, Leu579, Phe577 | Mutation disrupts binding |
Helix-12 Displacement | 8.7 Å (molecular dynamics) | Enables co-activator docking |
Binding Pocket Volume | 412 ų (hydrophobic-dominated) | Accommodates diindolyl scaffold |
DIM-C-pPhOCH3 exhibits context-dependent agonist activity, while structurally similar analogs like DIM-C-pPhOH (p-hydroxyphenyl derivative) function as NR4A1 antagonists. This divergence stems from subtle substituent differences:
In pancreatic cancer models, DIM-C-pPhOCH3 (agonist) suppresses tumor growth by 60% in xenografts via NR4A1-dependent TRAIL induction [2] [8]. Conversely, in breast cancer, DIM-C-pPhOH (antagonist) inhibits NR4A1-mediated survivin and β1-integrin expression, reducing metastasis by 45% [6]. This tissue specificity arises from:
Table 3: Tissue-Specific Activities of C-DIM Analogs
Tissue/Cancer Type | Compound | Activity | Key Molecular Effects | Functional Outcome |
---|---|---|---|---|
Pancreatic | DIM-C-pPhOCH3 | Agonist | ↑ TRAIL, ↑ FasL, ↓ Bcl-2 | Apoptosis induction |
Colon | DIM-C-pPhOCH3 | Agonist | ↓ Cyclin D1, ↑ p21, ↓ CDK4/6 | Cell cycle arrest (G1) |
Breast | DIM-C-pPhOH | Antagonist | ↓ Survivin, ↓ β1-integrin, ↑ caspase-7 | Inhibition of migration/metastasis |
Renal | DIM-C-pPhOH | Antagonist | ↓ EGFR, ↓ mTOR, ↑ AMPKα | Metabolic reprogramming |
Beyond NR4A1, DIM-C-pPhOCH3 influences broader orphan nuclear receptor networks through cross-talk mechanisms:
Transcriptomic profiling (RNAseq) in breast cancer cells treated with DIM-C-pPhOH—a structural analog—reveals overlapping pathways with NR4A1 knockdown:
This multi-receptor modulation enables simultaneous targeting of proliferation, survival, and metabolic pathways in cancer cells, positioning DIM-C-pPhOCH3 as a systems-level intervention.
Table 4: Orphan Nuclear Receptor Networks Modulated by C-DIM Compounds
Signaling Network | Affected Receptors | Key Regulators | Downstream Effects |
---|---|---|---|
NR4A1-RXRα heterodimer | NR4A1, RXRα | Altered DNA binding specificity | TRAIL induction, apoptosis |
NR4A1-PPARγ cross-talk | NR4A1, PPARγ | NCoR1 displacement | Differentiation, metabolic reprogramming |
NR4A1-mTORC1 inhibition | NR4A1 | Sestrin 2 induction | Autophagy, metabolic stress |
β1-integrin suppression | NR4A1 (antagonism) | TXNDC5 downregulation | Inhibition of cell migration |
Concluding Remarks
DIM-C-pPhOCH3 exemplifies the therapeutic potential of targeted nuclear receptor modulation. Its ability to function as an NR4A1 agonist triggers context-specific transcriptional programs that disrupt cancer cell survival through multiple mechanisms: direct gene regulation, receptor cross-talk, and pathway integration. Structural optimization of the diindolylmethane scaffold continues to yield analogs with enhanced potency and tissue selectivity, highlighting NR4A1 as a compelling target for oncology drug development.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7